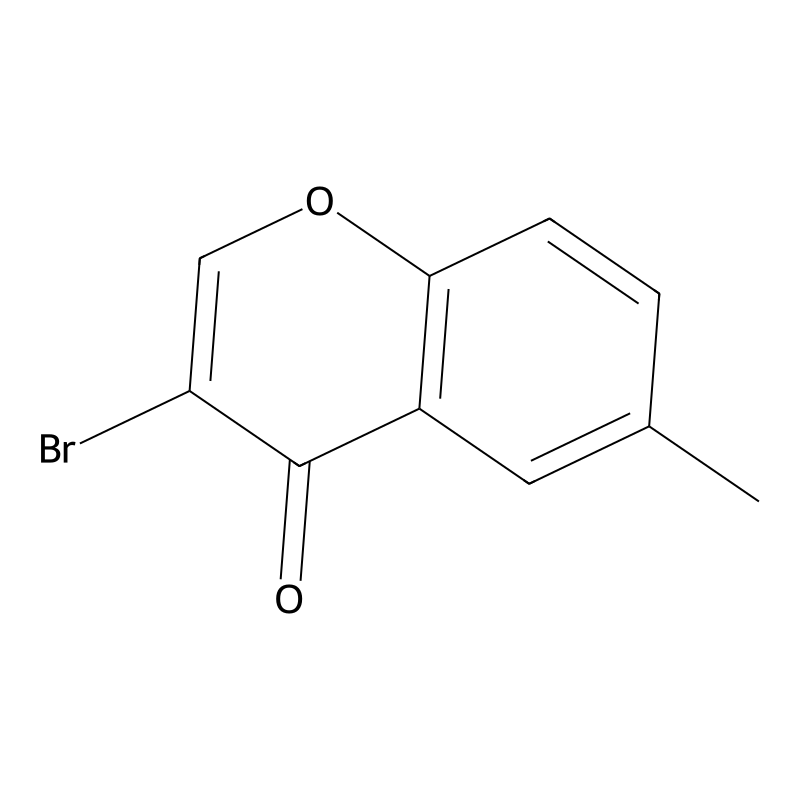

3-Bromo-6-methylchromone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial and Antibiofilm Activities

Scientific Field: Microbiology

Summary of Application: The compound “6-Bromo-3-formylchromone” has been found to have antimicrobial and antibiofilm activities against Vibrio parahaemolyticus and Vibrio harveyi, which are major foodborne pathogens often associated with seafood intake .

Methods of Application: This study examined the antibacterial and antivirulence effects of chromones and their 26 derivatives against V. parahaemolyticus and V. harveyi .

Results or Outcomes: Both “6-Bromo-3-formylchromone” and “6-chloro-3-formylchromone” exhibited minimum inhibitory concentrations (MICs) of 20 µg/mL for planktonic cell growth and dose-dependently inhibited biofilm formation . They also decreased swimming motility, protease activity, fimbrial agglutination, hydrophobicity, and indole production at 20 µg/mL which impaired the growth of the bacteria .

Multidrug Resistance Reversal

Scientific Field: Pharmacology

Summary of Application: “6-Bromo-3-formylchromone” has been used in a study to investigate the multidrug resistance reversal in human colon cancer and mouse lymphoma cells transfected with the human MDR1 gene .

Methods of Application: The compound was used as a reagent in the study .

Results or Outcomes: The study found that “6-Bromo-3-formylchromone” may be effective in reversing multidrug resistance in these cells .

Preparation of Schiff’s Bases

Scientific Field: Organic Chemistry

Summary of Application: “3-Formyl-6-methylchromone” may be used in the preparation of a series of Schiff’s bases .

Methods of Application: The compound reacts with aromatic sulfonamides, such as sulfanilamide, homosulfanilamide, 4-aminoethyl-benzenesulfonamide, a pyrimidinyl-substituted sulfanilamide derivative, sulfaguanidine and 4-amino-6-trifluoromethyl-benzene-1,3-disulfonamide .

Results or Outcomes: The reaction results in the formation of Schiff’s bases .

Chemical Reagent

Scientific Field: Chemistry

Methods of Application: This compound is used as a reagent in various chemical reactions .

Results or Outcomes: The specific outcomes depend on the particular reactions in which this compound is used .

Preparation of Other Compounds

Summary of Application: “3-Bromo-6-methylchromone” can be used in the preparation of other compounds .

Methods of Application: This compound can react with other substances to form new compounds .

3-Bromo-6-methylchromone is a chemical compound with the molecular formula C10H7BrO. It belongs to the class of chromones, which are oxygen-containing heterocycles. The structure features a bromine atom at the third position and a methyl group at the sixth position of the chromone framework. This compound is recognized for its versatility in organic synthesis and potential biological activities, making it a valuable intermediate in various

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives. For example, reactions with amines can yield substituted amines.

- Electrophilic Aromatic Substitution: The methyl group at position six can direct electrophiles to positions four and eight on the chromone ring, allowing for further functionalization.

- Condensation Reactions: This compound can also react with active methylene compounds to form heterocyclic systems, expanding its utility in synthetic chemistry .

Research indicates that 3-Bromo-6-methylchromone exhibits various biological activities. It has been studied for its potential:

- Antimicrobial Properties: Some studies suggest that derivatives of 3-bromo-6-methylchromone possess antibacterial and antifungal activities.

- Antioxidant Activity: The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in biological systems.

- Antitumor Effects: Preliminary studies indicate that it may have anticancer properties, although further research is needed to fully understand its mechanisms and efficacy .

The synthesis of 3-Bromo-6-methylchromone can be achieved through several methods:

- Bromination of 6-Methylchromone: This method involves the direct bromination of 6-methylchromone using bromine or a brominating agent under controlled conditions.

- Condensation Reactions: Starting from 3-formyl-6-methylchromone, it can undergo condensation with active methylene compounds to yield 3-bromo derivatives .

- Multi-step Synthesis: A more complex route may involve multiple steps starting from simpler chromone derivatives, incorporating various functional groups along the way.

3-Bromo-6-methylchromone serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It is used as a building block for developing new drugs, particularly those targeting microbial infections or cancer.

- Dyes and Pigments: The compound can also be utilized in synthesizing dyes due to its chromophoric properties.

- Research Reagent: In laboratories, it serves as a reagent for various synthetic procedures, particularly in studies involving heterocyclic compounds .

Interaction studies involving 3-Bromo-6-methylchromone have focused on its reactivity with other chemical species. These studies often explore:

- Reactivity with Nucleophiles: Understanding how the compound reacts with different nucleophiles helps in predicting its behavior in synthetic pathways.

- Biological Interactions: Investigations into how this compound interacts with biological targets can provide insights into its potential therapeutic uses.

Several compounds share structural features with 3-Bromo-6-methylchromone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Methylchromone | Methyl group at position six | Lacks bromine substitution |

| 3-Hydroxy-6-methylchromone | Hydroxyl group at position three | Exhibits different biological activities |

| 7-Methylchromone | Methyl group at position seven | Different reactivity patterns |

| 3-Bromo-4H-chromen-4-one | Bromine at position three | Potentially different biological activities |

Each of these compounds has unique characteristics that differentiate them from 3-Bromo-6-methylchromone, particularly regarding their reactivity and biological activities. The presence of different functional groups significantly influences their applications and interactions.